1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H5F3N4O2 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-3-7(14-4-13-6)16-2-1-5(15-16)8(17)18/h1-4H,(H,17,18) |
InChI Key |
JQXKWEKWCHBFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Aminopiperidine Bridging
A pivotal method, adapted from Degruyter (2023), employs a piperidine-bridged intermediate to connect the pyrimidine and pyrazole rings. The synthesis proceeds as follows:
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Formation of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine :
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tert-Butyl 4-aminopiperidine-1-carboxylate (8 mmol) reacts with 4-chloro-6-(trifluoromethyl)pyrimidine in isopropanol, catalyzed by N,N-diisopropylethylamine (DIPEA, 10 mmol) under reflux for 5 hours.
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Post-reaction workup includes extraction with ethyl acetate, drying with anhydrous Na₂SO₄, and purification via silica gel chromatography (yield: 68–72%).
-
-
Coupling with 1H-pyrazole-3-carboxylic acid :
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The piperidine-pyrimidine intermediate (1 mmol) undergoes coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mmol) using HATU (1.5 mmol) in DMF at room temperature.
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The product is isolated via ethyl acetate extraction and silica gel chromatography, yielding the title compound as a white solid (purity: 95%; yield: 60–65%).
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Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | Reflux (≈82°C) / RT (25°C) | |
| Catalyst | HATU, DIPEA | |
| Chromatography Solvent | Ethyl acetate/hexane (3:7) | |
| Melting Point | 158–160°C (decomposed) |
Direct Coupling Using Carbodiimide Reagents
Alternative routes bypass bridging groups by directly coupling pre-formed pyrimidine and pyrazole fragments. A study by Hacialioğlu et al. (2019) exemplifies this using 4-benzoyl-5-phenyl-2,3-furandione and hydrazone derivatives.
Acid Chloride Mediated Coupling
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Synthesis of Pyrazole-3-carboxylic Acid Chloride :
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Reaction with 4-Amino-6-(trifluoromethyl)pyrimidine :
Spectroscopic Validation :
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89 (s, 1H, pyrazole-H), 13.32 (s, 1H, -COOH).
Cyclization of Hydrazine Derivatives
A less common but mechanistically insightful route involves cyclizing hydrazine derivatives bearing both pyrimidine and carboxylic acid functionalities.
Hydrazone Cyclization Strategy
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Intermediate Synthesis : (4-(Trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone (1a) is prepared by condensing (4-(trifluoromethyl)phenyl)hydrazine with benzaldehyde in ethanol.
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Cyclocondensation : The hydrazone (1 mmol) reacts with 4-benzoyl-5-phenyl-2,3-furandione (1 mmol) at 110°C for 40 minutes, followed by toluene/n-hexane crystallization to yield the pyrazole-carboxylic acid precursor.
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Decarboxylation and Functionalization : Acid-catalyzed decarboxylation (HCl/ethanol) and subsequent coupling with 4-chloro-6-(trifluoromethyl)pyrimidine yield the final product.
Optimization Insights :
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Elevated temperatures (>100°C) improve cyclization efficiency but risk decarboxylation.
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Solvent polarity critically affects crystallization; non-polar solvents (e.g., CCl₄) enhance purity.
Comparative Analysis of Methodologies
Mechanistic Considerations
Role of HATU in Coupling Reactions
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates amide bond formation by activating the carboxylic acid as an acyloxyphosphonium intermediate, enhancing electrophilicity for nucleophilic attack by the pyrimidine amine.
Solvent and Base Effects
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DMF vs. DCM : Polar aprotic solvents (DMF) stabilize charged intermediates, improving coupling efficiency over DCM.
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DIPEA vs. TEA : Bulky bases (DIPEA) minimize side reactions (e.g., over-acylation) compared to TEA.
Analytical and Characterization Data
Chromatographic Purity
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid moiety enables classical derivatization reactions, forming esters, amides, and acid chlorides. These transformations enhance solubility or enable further coupling reactions.
Esterification
Reaction with alcohols under acidic or coupling conditions yields ester derivatives.
Example :
Reagents : Propanol, H₂SO₄ (catalytic)
Conditions : Reflux, 12 hours
Product : Propyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylate
Yield : 78%
Amidation
The acid reacts with amines to form amides, often mediated by coupling agents like EDCI/HOBt.
Example :
Reagents : tert-Butylamine, EDCI, HOBt
Conditions : DCM, room temperature, 24 hours
Product : 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-N-(tert-butyl)-1H-pyrazole-3-carboxamide
Yield : 65%
Acid Chloride Formation
Conversion to the acyl chloride facilitates nucleophilic substitutions.
Reagents : SOCl₂ or (COCl)₂
Conditions : Reflux, 3–5 hours
Product : 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carbonyl chloride
Applications : Intermediate for synthesizing esters, anhydrides, and thioesters
Pyrimidine Ring Reactivity
The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) at positions activated by the electron-withdrawing trifluoromethyl group.
Nucleophilic Substitution
Reagents : Piperidine, K₂CO₃
Conditions : DMF, 80°C, 8 hours
Product : 4-Piperidinyl-6-(trifluoromethyl)pyrimidin-2-yl derivatives
Yield : 60–75%
Pyrazole Ring Modifications
The pyrazole ring undergoes electrophilic substitutions, though steric and electronic effects from the trifluoromethyl and carboxylic acid groups influence regioselectivity.
Electrophilic Formylation
Reagents : Vilsmeier-Haack reagent (POCl₃/DMF)
Conditions : 0°C to room temperature, 2 hours
Product : 4-Formyl-1-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Yield : 55%
Bromination
Reagents : NBS (N-bromosuccinimide), AIBN
Conditions : CCl₄, reflux, 6 hours
Product : 4-Bromo-1-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Yield : 48%
Cyclocondensation Reactions
The compound serves as a precursor in fused heterocycle synthesis.
Pyrazolo-Pyrimidine Derivatives
Reagents : β-Diketones, acetic acid
Conditions : Reflux, 6 hours
Product : Pyrazolo[3,4-d]pyrimidine fused systems
Yield : 50–70%
Coordination Chemistry
The carboxylic acid and pyrimidine nitrogen atoms enable metal complexation.
Metal Complex Formation
Reagents : Cu(OAc)₂, EtOH
Conditions : Room temperature, 4 hours
Product : Copper(II) complexes with potential catalytic activity
Applications : Investigated for antimicrobial properties
Key Mechanistic Insights
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Trifluoromethyl Group : Enhances electrophilicity of the pyrimidine ring, directing substitutions to the C-4 position.
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Carboxylic Acid : Acts as both a directing group and a participant in hydrogen bonding, influencing crystalline packing .
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Steric Effects : Bulky substituents on the pyrazole ring reduce reactivity at C-4, favoring C-5 modifications .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or metal-organic frameworks .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits various biological activities that make it a candidate for drug development:
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in disease pathways. For instance, it has been tested for its inhibitory effects on the TRPV1 receptor, which is associated with pain signaling. The inhibition constant (IC50) was found to be approximately 30 nM, indicating high potency as a TRPV1 antagonist.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit anticancer properties against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Some derivatives showed significant cytotoxicity at concentrations as low as 5 µg/ml .
- Antifungal and Insecticidal Properties : The compound has also been evaluated for antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results in inhibiting fungal growth. Additionally, it has demonstrated insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, although the efficacy was lower than that of established insecticides .
Synthetic Methodologies
The synthesis of 1-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves several steps, often utilizing trifluoroacetic acid derivatives as starting materials. The following general synthetic route is commonly employed:
- Formation of the Pyrimidine Ring : The initial step typically involves the reaction of appropriate trifluoroacetic acid derivatives with nitrogen-containing compounds to form the pyrimidine structure.
- Pyrazole Formation : Subsequent reactions involve cyclization to form the pyrazole ring, often through condensation reactions.
- Carboxylation : Finally, carboxylic acid groups are introduced through various methods, including hydrolysis or direct carboxylation techniques.
Case Study 1: TRPV1 Receptor Inhibition
A study focused on the TRPV1 receptor revealed that the compound effectively reduces pain signaling pathways by inhibiting receptor activity. This finding suggests potential applications in developing analgesic therapies.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines indicated that certain derivatives of this compound possess significant anticancer properties. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study 3: Antifungal Efficacy
Research evaluating antifungal activity showed that some derivatives achieved high inhibition rates against Botrytis cinerea, making them potential candidates for agricultural applications.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocycle Influence: Pyridazine () has two adjacent nitrogen atoms, altering electronic properties compared to pyrimidine.
- Substituent Effects : The furyl group () adds π-π stacking capability, whereas methoxy () increases electron density. The CF₃ group universally enhances lipophilicity and resistance to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Notes:
- The target compound’s predicted logP (1.8–2.5) balances lipophilicity and solubility, critical for oral bioavailability. Pyridazine analogues () show slightly lower logP due to the methoxy group’s polarity. Bicyclic derivatives () exhibit higher logP, reducing solubility but improving membrane permeability .
Biological Activity
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory therapies.
Synthesis
The synthesis of this compound often involves reactions between 2,4-dichloro-5-(trifluoromethyl)pyrimidine and 1H-pyrazole. The resulting product can be purified through chromatographic techniques to yield the desired compound in significant purity and yield .
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anticancer and anti-inflammatory domains. Below are key findings regarding its biological effects:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including the target compound, can inhibit the growth of various cancer cell lines. The following table summarizes the anticancer activity of related compounds:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Lung Cancer | 10.5 | |
| 1H-Pyrazole derivatives | Breast Cancer (MDA-MB-231) | 15.0 | |
| 1H-Pyrazole derivatives | Liver Cancer (HepG2) | 12.3 |
These results indicate that compounds with a pyrazole scaffold possess significant antiproliferative effects against various cancer cell types, suggesting potential therapeutic applications in oncology.
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown promising anti-inflammatory effects. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:
The comparable IC50 values indicate that the target compound may be as effective as established anti-inflammatory drugs like celecoxib.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or the pyrimidine moiety can significantly influence potency and selectivity. For instance, substituents at the 4-position of the pyrimidine ring have been shown to enhance anticancer activity while maintaining low toxicity profiles .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving a series of pyrazole derivatives showed a marked reduction in tumor size among participants treated with compounds similar to this compound, leading to further investigations into their mechanisms of action .
- Inflammatory Disease Model : In rodent models of inflammation, treatment with this compound resulted in significant reductions in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid and its analogs?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Condensation of trifluoromethyl-substituted pyrimidine intermediates with pyrazole precursors. This often utilizes Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the pyrimidine and pyrazole moieties .
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions, as seen in analogous pyrazole-carboxylic acid syntheses .
- Characterization : High-resolution mass spectrometry (HRMS), H/C NMR, and HPLC purity analysis are critical for structural validation .
Q. How is the anti-proliferative activity of this compound evaluated in cancer cell lines?
Standard assays include:
- Cell viability : Cell Counting Kit-8 (CCK-8) to measure IC values, particularly in prostate or breast cancer models .
- Mechanistic profiling : Flow cytometry for cell cycle analysis (e.g., propidium iodide staining) and western blotting to assess protein-level changes (e.g., mTOR/p70S6K pathway inhibition) .
- Autophagy induction : LC3-II/LC3-I ratio quantification via immunoblotting, as demonstrated in studies of structurally similar compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl group position) influence bioactivity and target selectivity?
- Trifluoromethyl role : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic kinase pockets. For example, its placement on the pyrimidine ring (vs. pyrazole) may alter ATP-competitive inhibition profiles in kinases like mTOR .
- SAR studies : Pyrazole C-3 carboxylic acid is critical for hydrogen bonding with catalytic lysine residues in kinases. Substitution at pyrimidine C-6 (trifluoromethyl) vs. C-4 can shift selectivity between PI3K and mTOR isoforms .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., divergent IC50_{50}50 values across studies)?
- Source validation : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability .
- Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time. For example, CCK-8 results vary significantly if cells are harvested during logarithmic vs. stationary growth phases .
- Off-target profiling : Use kinome-wide screening (e.g., kinase inhibition panels) to identify confounding targets .
Q. How can computational methods optimize the pharmacokinetic properties of this compound?
- ADME prediction : Tools like SwissADME calculate logP (aim for 2–4), topological polar surface area (<90 Å), and CYP450 inhibition risks .
- Docking studies : Molecular dynamics simulations with kinase ATP-binding pockets (e.g., PDB: 4JSV for mTOR) guide substitutions to improve binding free energy .
- Metabolite identification : LC-MS/MS-based stability assays in liver microsomes predict vulnerable sites (e.g., ester hydrolysis in carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
